molecular formula C13H31Cl2NO B1165160 rac threo-Dihydro Bupropion-d9 CAS No. 80478-42-8

rac threo-Dihydro Bupropion-d9

Cat. No. B1165160
CAS RN: 80478-42-8
InChI Key:
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Description

Synthesis Analysis

The synthesis of bupropion and its analogues involves several chemical reactions starting from 3-chloropropiophenone. The process includes chlorination, amination with tert-butylamine, and acidification to produce bupropion hydrochloride, which can be further modified to produce deuterium-labeled versions like rac-threo-Dihydrobupropion-d9 (Wu Hong-yan, 2003).

Molecular Structure Analysis

The molecular structure of bupropion hydrochloride has been characterized using X-ray powder diffraction (XRPD) and simulated annealing, revealing a racemic compound in the monoclinic system. This analysis provides insights into the arrangement of molecules and the potential for modifications to produce deuterated analogues (E. Maccaroni, L. Malpezzi, N. Masciocchi, 2009).

Chemical Reactions and Properties

Bupropion undergoes stereoselective metabolism, leading to the formation of active metabolites including threohydrobupropion. This process involves various enzymes and illustrates the chemical reactivity of bupropion and its analogues. The synthesis and metabolism pathways highlight the chemical properties critical to its pharmacological activity (A. Meyer et al., 2013).

Physical Properties Analysis

The pharmacokinetics of bupropion, including its absorption, distribution, metabolism, and excretion (ADME) profiles, are crucial in understanding its physical properties. Studies on bupropion and its metabolites reveal its half-life, plasma concentration, and the effect of its metabolites on its overall pharmacokinetic profile, providing insights into the physical properties of rac-threo-Dihydrobupropion-d9 by analogy (S. Laizure et al., 1985).

Chemical Properties Analysis

The chemical properties of bupropion, including its reactivity, stereochemistry, and interaction with biological targets, are important for its pharmacological effects. Its action as a noncompetitive antagonist of nicotinic acetylcholine receptors and the role of its structure in determining its function as an uptake inhibitor or releasing agent are explored to understand the chemical basis of its therapeutic effects (Abdelrahman R Shalabi et al., 2017).

Scientific Research Applications

Pharmacological Profile and Clinical Efficacy

Bupropion is an atypical antidepressant known for its efficacy in treating nicotine dependence, making it the first non-nicotine product licensed for smoking cessation. It acts by inhibiting the reuptake of norepinephrine and dopamine, with its mode of action differing from traditional antidepressants. Bupropion's effectiveness extends to a wide range of smokers, showcasing its safety, tolerability, and efficacy in combination with counseling for smoking cessation (Martínez-Raga et al., 2003).

Mechanism of Action

The antidepressant and tobacco use cessation properties of bupropion and its analogs are attributed to their action as nonselective inhibitors of the dopamine and norepinephrine transporters. Bupropion also exhibits antagonist activity at neuronal nicotinic acetylcholine receptors. This multifaceted pharmacological action underlies its therapeutic effectiveness in not only treating depression and aiding in smoking cessation but also in potential applications for addressing psychostimulant drug abuse, attention-deficit hyperactivity disorder (ADHD), and obesity (Dwoskin et al., 2006).

Clinical Applications Beyond Depression

Beyond its primary use in treating depression and nicotine addiction, bupropion has shown potential in various off-label applications, such as managing antidepressant-induced sexual dysfunction, ADHD, obesity, neuropathic pain, and more. This broad therapeutic potential speaks to the unique effects of bupropion and by extension, suggests the research interest in exploring the applications of its derivatives like rac threo-Dihydro Bupropion-d9 (Bróż et al., 2022).

Safety and Tolerability

The safety profile of bupropion is well-established, with the most common adverse effects being manageable and not inhibiting its use for the treatment of nicotine dependence and depression. The exploration of bupropion's safety, especially in combination therapies for obesity and other conditions, highlights its tolerability and effectiveness, making it a valuable option in clinical practice (Halpern & Mancini, 2017).

Mechanism of Action

Target of Action

Rac threo-Dihydro Bupropion-d9 is a labelled metabolite of Bupropion Hydrochloride . The primary targets of this compound are the norepinephrine transporter (NET) and the dopamine transporter (DAT) . These transporters play a crucial role in the reuptake of neurotransmitters norepinephrine and dopamine from the synaptic cleft, thereby influencing the duration of action of these neurotransmitters within the neuronal synapse .

Mode of Action

This compound, like its parent compound Bupropion, exerts its pharmacological effects by weakly inhibiting the enzymes involved in the uptake of the neurotransmitters norepinephrine and dopamine from the synaptic cleft . This inhibition prolongs the duration of action of these neurotransmitters within the neuronal synapse, leading to downstream effects .

Biochemical Pathways

This compound is formed from Bupropion via reduction of the ketone group by 11β-hydroxysteroid dehydrogenase-1 and aldo-keto reductases . It can also be formed from Bupropion by carbonyl reductases . The compound is metabolized by the cytochrome P450 enzymes CYP2B6 and CYP2C19 into threo-4’-hydroxy-hydrobupropion and by various glucuronosyltransferase enzymes into glucuronide conjugates .

Result of Action

The result of the action of this compound is the prolongation of the action of neurotransmitters norepinephrine and dopamine within the neuronal synapse . This leads to downstream effects that are thought to be beneficial in the treatment of major depressive disorder (MDD), seasonal affective disorder (SAD), and as an aid to smoking cessation .

Action Environment

The action of this compound, like that of Bupropion, can be influenced by various environmental factors. For instance, the presence of other drugs that inhibit or induce the enzymes involved in its metabolism (such as CYP2B6 and CYP2C19) could potentially affect its action, efficacy, and stability . .

properties

IUPAC Name

(1S,2S)-1-(3-chlorophenyl)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClNO/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10/h5-9,12,15-16H,1-4H3/t9-,12+/m0/s1/i2D3,3D3,4D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDPTTXIBLSWNSF-OFXFPARESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC(=CC=C1)Cl)O)NC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])N[C@@H](C)[C@H](C1=CC(=CC=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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